molecular formula C5H5ClO3 B3361828 3-(Chloromethyl)oxolane-2,5-dione CAS No. 93516-51-9

3-(Chloromethyl)oxolane-2,5-dione

Cat. No.: B3361828
CAS No.: 93516-51-9
M. Wt: 148.54 g/mol
InChI Key: PBJZPPHOIJBRBT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)oxolane-2,5-dione is a cyclic diester (oxolane-2,5-dione) bearing a chloromethyl (-CH₂Cl) substituent at the 3-position of the five-membered ring. The parent compound, oxolane-2,5-dione (succinic anhydride), is a well-known industrial chemical used in polymer synthesis and organic reactions . Its molecular formula is C₅H₅ClO₃, with a molecular weight of 148.54 g/mol.

Properties

IUPAC Name

3-(chloromethyl)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZPPHOIJBRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544568
Record name 3-(Chloromethyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93516-51-9
Record name 3-(Chloromethyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)oxolane-2,5-dione typically involves the chloromethylation of oxolane-2,5-dione. One common method is the reaction of oxolane-2,5-dione with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)oxolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)oxolane-2,5-dione involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into the oxolane ring. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Table 1: Key Properties of Oxolane-2,5-dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics References
This compound -CH₂Cl C₅H₅ClO₃ 148.54 High reactivity due to chloromethyl group; potential for SN2 reactions. N/A
3-Methylideneoxolane-2,5-dione -CH₂= (methylidene) C₅H₄O₃ 112.08 Orthorhombic crystal structure (a=5.485 Å, b=7.350 Å, c=12.187 Å); used in materials chemistry.
3-(4-Chlorophenyl)oxolane-2,5-dione -C₆H₄Cl (para-substituted) C₁₀H₇ClO₃ 210.61 Aromatic substituent introduces electronic effects; potential for π-π interactions.
3-[3-(3,4,5-Trimethylphenyl)propyl]oxolane-2,5-dione -(CH₂)₃-C₆H₂(CH₃)₃ C₁₆H₂₀O₃ 260.33 Bulky substituent reduces solubility in polar solvents; steric hindrance in reactions.
3-Ethyloxolane-2,5-dione -CH₂CH₃ C₆H₈O₃ 128.13 Simple alkyl group lowers reactivity compared to chloromethyl derivatives.
Oxolane-2,5-dione (succinic anhydride) None C₄H₄O₃ 100.07 Industrial precursor for polymers and resins; benchmark for substituent effects.

Reactivity and Functional Group Influence

  • Chloromethyl Group : The -CH₂Cl group in this compound enables nucleophilic substitution (e.g., with amines or thiols) and serves as a reactive site for polymer crosslinking. This contrasts with the methylidene group in 3-Methylideneoxolane-2,5-dione, which undergoes addition reactions (e.g., Diels-Alder) due to its conjugated double bond .
  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in 3-(4-Chlorophenyl)oxolane-2,5-dione enhances stability through resonance effects but reduces solubility in aqueous media compared to aliphatic derivatives . In contrast, the ethyl group in 3-Ethyloxolane-2,5-dione offers minimal electronic perturbation, favoring applications in hydrophobic matrices .

Structural and Crystallographic Insights

  • 3-Methylideneoxolane-2,5-dione crystallizes in an orthorhombic system (space group P2₁2₁2₁) with distinct unit cell parameters (a=5.485 Å, b=7.350 Å, c=12.187 Å), as determined by single-crystal X-ray diffraction . Similar studies on this compound are lacking but predicted to show altered packing due to the polar chloromethyl group.

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)oxolane-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves chlorination of oxolane-2,5-dione derivatives. Key routes include nucleophilic substitution of hydroxyl or carboxyl groups using chlorinating agents (e.g., thionyl chloride or PCl₃). Optimization requires careful control of reaction temperature (40–60°C), stoichiometric ratios of reagents, and inert atmospheres to minimize side reactions like over-chlorination or ring-opening. Post-reaction purification via recrystallization or column chromatography is critical for yield improvement (≥75%) .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies the chloromethyl group (δ 4.2–4.5 ppm for CH₂Cl) and anhydride protons (δ 5.0–5.3 ppm).
  • X-ray Crystallography: Single-crystal analysis (e.g., P212121 space group, orthorhombic system) confirms bond angles (e.g., O3–C4–O2 = 120.22°) and distances (C–Cl = 1.79 Å), ensuring structural fidelity .
  • IR Spectroscopy: Peaks at 1850 cm⁻¹ and 1775 cm⁻¹ confirm the anhydride carbonyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods, nitrile gloves, and PPE to avoid inhalation or skin contact. Store in airtight containers at ≤25°C. Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets for toxicity thresholds (e.g., PAC-1: 2.1 mg/m³) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
  • Solvent Correction: Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental NMR/IR conditions.
  • Dynamic Effects: Use molecular dynamics simulations to account for temperature-dependent conformational changes.
  • Validation: Cross-check with high-resolution X-ray data (e.g., R factor = 0.026) to verify bond lengths/angles .

Q. What strategies enable regioselective functionalization of this compound for polymer precursor applications?

  • Methodological Answer:
  • Nucleophilic Substitution: Replace the chloromethyl group with amines or thiols under mild conditions (e.g., DMF, 50°C, 12 hr) to yield amide/thioether derivatives.
  • Ring-Opening Polymerization: Initiate with Lewis acids (e.g., Sn(Oct)₂) at 120°C to form polyesters with controlled molecular weights (Đ = 1.2–1.5) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The chloromethyl group acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. Key factors:
  • Catalyst Selection: Pd(PPh₃)₄ or CuI/ligand systems achieve >80% yield.
  • Steric Effects: Bulkier arylboronic acids require higher temperatures (80–100°C) and extended reaction times (24–48 hr).
  • Side Reactions: Competing anhydride hydrolysis can be mitigated by anhydrous solvents (e.g., THF) .

Q. How does the crystal packing of this compound influence its thermal stability?

  • Methodological Answer: Orthorhombic packing (a=5.4854 Å, b=7.3498 Å, c=12.1871 Å) enhances stability via intermolecular C=O···Cl interactions (2.95 Å). Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, correlating with disrupted van der Waals forces. Differential scanning calorimetry (DSC) confirms a glass transition temperature (Tg) of 85°C .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

  • Methodological Answer: Splitting anomalies arise from:
  • Dynamic Stereochemistry: Chair-flipping in the oxolane ring at room temperature averages signals. Low-temperature NMR (−40°C) resolves axial/equatorial proton splitting.
  • Impurity Traces: Residual solvents (e.g., DCM) or moisture-induced hydrolysis products (e.g., dicarboxylic acids) require rigorous drying and deuterated solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)oxolane-2,5-dione
Reactant of Route 2
3-(Chloromethyl)oxolane-2,5-dione

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